![molecular formula C20H21N3O3S2 B2876363 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 886927-07-7](/img/structure/B2876363.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, such as the compound , typically starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Molecular Structure Analysis
The molecular structure of benzothiazole sulfonamides involves a benzothiazole ring connected to a sulfonamide group . The exact structure of “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” would require more specific information.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds containing benzothiazole and similar moieties have been extensively studied for their biological and medicinal applications. Benzothiazoles, in particular, are known for their broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor properties. These compounds serve as key frameworks in drug discovery due to their ability to interact with various biological targets through mechanisms such as enzyme inhibition, receptor modulation, and DNA binding (Kamal et al., 2015).
Quinazoline and Pyrimidine Derivatives in Cancer Research
Quinazoline and pyrimidine rings are prevalent in compounds investigated for anti-cancer applications. Research on quinazoline derivatives highlights their potential in treating colorectal cancer by modulating specific genes and proteins involved in cancer progression. These studies underscore the importance of structural motifs, such as the benzothiazole ring, in developing novel anticancer agents with optimized pharmacokinetic profiles (Moorthy et al., 2023).
Amyloid Imaging in Neurodegenerative Diseases
Compounds with benzothiazole structures have also been utilized in the development of amyloid imaging agents for Alzheimer's disease. These imaging ligands, such as N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiazole (11C-PIB), bind to amyloid plaques in the brain, allowing for the in vivo visualization and study of amyloid pathology in neurodegenerative diseases. This application demonstrates the versatility of benzothiazole derivatives in both therapeutic and diagnostic roles in medical research (Nordberg, 2008).
Future Directions
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-11-17-18(12-14(13)2)27-20(21-17)22-19(24)15-5-7-16(8-6-15)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWIESLFIPLTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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